Milbemycin A3 oxime
Description
Properties
Molecular Formula |
C31H43NO7 |
|---|---|
Molecular Weight |
541.7 g/mol |
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21E,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C31H43NO7/c1-18-7-6-8-23-17-36-28-27(32-35)21(4)14-26(31(23,28)34)29(33)37-25-15-24(10-9-19(2)13-18)39-30(16-25)12-11-20(3)22(5)38-30/h6-9,14,18,20,22,24-26,28,34-35H,10-13,15-17H2,1-5H3/b7-6-,19-9-,23-8?,32-27+/t18-,20-,22+,24+,25-,26-,28+,30-,31+/m0/s1 |
InChI Key |
VDBGCWFGLMXRIK-JBEIMBMYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Milbemycin A3 Oxime: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of milbemycin A3 oxime, a semi-synthetic macrocyclic lactone and a key component of the broad-spectrum antiparasitic agent, milbemycin oxime. This document details its chemical structure, physicochemical properties, synthesis, and mechanism of action, offering valuable information for professionals in chemical and pharmaceutical research.
Core Chemical and Physical Properties
This compound is a derivative of milbemycin A3, a natural product of the fermentation of Streptomyces hygroscopicus subsp. aureolacrimosus.[1] It is formed through a two-step semi-synthetic process involving oxidation followed by oximation.[2] While it is the minor component of the veterinary drug milbemycin oxime, its properties are crucial to the overall activity of the mixture.
Data Presentation: Physicochemical Properties of this compound
The following table summarizes the key quantitative and qualitative data for this compound.
| Property | Value | Source(s) |
| IUPAC Name | (1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21E,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.1⁴,⁸.0²⁰,²⁴]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | [3] |
| CAS Number | 114177-14-9 | [4] |
| Molecular Formula | C₃₁H₄₃NO₇ | [3] |
| Molecular Weight | 541.7 g/mol | [1][3] |
| Appearance | White to light yellow crystalline solid | [1][5] |
| Purity | Typically >95% by HPLC | [2][5] |
| Solubility | Soluble in ethanol, methanol (B129727), DMF, and DMSO.[2] Poor water solubility. | [2] |
| DMF: ~30 mg/mL | [5] | |
| DMSO: ~30 mg/mL | [5] | |
| Ethanol: ~30 mg/mL | [5] | |
| UV Maximum (λmax) | 245-246 nm | [5] |
| Storage Conditions | -20°C for long-term stability | [5] |
| Computed XLogP3 | 4.1 | [3] |
Chemical Structure and Synthesis
The complex macrocyclic structure of this compound is fundamental to its biological activity.
Chemical Structure Diagram
Caption: Chemical structure of this compound.
Experimental Protocols
Detailed methodologies are critical for the replication and advancement of research. The following sections provide representative protocols for the synthesis and analysis of this compound.
Representative Synthesis Protocol
This compound is synthesized from its precursor, milbemycin A3, via a two-step process. The following protocol is a representative method based on established patent literature.
Step 1: Oxidation of Milbemycin A3 to 5-keto-milbemycin A3
-
Dissolution: Milbemycin A3 is dissolved in a suitable organic solvent, such as dichloromethane.
-
Catalysis: A catalyst, such as a piperidine (B6355638) nitrogen oxygen free radical (e.g., TEMPO), and a catalyst promoter are added to the solution.
-
Oxidation: An oxidizing agent, for instance, sodium hypochlorite (B82951) solution with a pH maintained between 8.5 and 11.5, is added dropwise to the reaction mixture.
-
Temperature Control: The reaction is maintained at a controlled temperature, typically between -5°C and 15°C.
-
Monitoring and Quenching: The reaction progress is monitored by thin-layer chromatography (TLC) or HPLC. Upon completion, the reaction is quenched.
-
Work-up: The organic phase is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude intermediate, 5-keto-milbemycin A3.
Step 2: Oximation of 5-keto-milbemycin A3
-
Dissolution: The crude 5-keto-milbemycin A3 is dissolved in a mixture of solvents, typically methanol and 1,4-dioxane.
-
Oximation Agent: An oximation agent, hydroxylamine (B1172632) hydrochloride, is added to the solution. The mass ratio of hydroxylamine hydrochloride to the milbemycin ketone intermediate is generally between 1:1 and 1.5:1.
-
Reaction Conditions: The reaction is stirred at a temperature of 25-35°C for 10 to 20 hours until completion, as monitored by HPLC.
-
Purification: The reaction mixture is concentrated, and the resulting crude this compound is purified. This is often achieved through extraction followed by crystallization from a suitable solvent system (e.g., trichloromethane and n-heptane) to yield the final product.
Experimental Workflow: Synthesis
Caption: Representative workflow for the synthesis of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
A stability-indicating reversed-phase HPLC method is essential for the quality control and analysis of milbemycin oxime and its components.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Supelco Ascentis Express C18 (100 mm × 3.0 mm, 2.7 µm particle size) or equivalent.
-
Mobile Phase: An isocratic mobile phase composed of 30% (v/v) 0.05% phosphoric acid in water and 70% (v/v) of a methanol and acetonitrile (B52724) mixture (6:4, v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 50°C.
-
Detection Wavelength: 244 nm.
-
Injection Volume: 6 µL.
-
Sample Preparation: A stock solution is prepared by accurately weighing and dissolving the sample in a suitable diluent (e.g., methanol or acetonitrile) to a known concentration.
This method has been shown to effectively separate milbemycin oxime from its related impurities and degradation products.
Mechanism of Action
This compound, like other milbemycins and avermectins, exerts its antiparasitic effect by targeting the nervous system of invertebrates.[2]
The primary molecular target is the glutamate-gated chloride channel (GluCl) , which is found in the neurons and pharyngeal muscle cells of nematodes and arthropods.[1]
-
Binding: this compound binds to the GluCls at a site distinct from that of the endogenous ligand, glutamate (B1630785).
-
Channel Opening: This binding potentiates the effect of glutamate and can directly open the chloride channels, locking them in an open state.
-
Chloride Influx: The opening of these channels leads to an increased influx of chloride ions (Cl⁻) into the cell.
-
Hyperpolarization: The influx of negatively charged chloride ions causes hyperpolarization of the cell membrane.
-
Paralysis and Death: This hyperpolarization makes the neuron or muscle cell less excitable, inhibiting the transmission of nerve signals. This ultimately leads to flaccid paralysis and the death of the parasite.[1]
This mechanism provides a high degree of selective toxicity, as vertebrates primarily use GABA-gated chloride channels in the central nervous system, to which milbemycins have a much lower affinity.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound on invertebrate neurons.
References
An In-depth Technical Guide to the Solubility Profile of Milbemycin A3 Oxime in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of milbemycin A3 oxime in organic solvents. Due to the limited availability of extensive quantitative data for this compound, this guide also includes solubility data for the closely related compounds, milbemycin oxime (a mixture containing this compound) and milbemycin A3, to provide valuable reference points for researchers. A detailed experimental protocol for determining solubility is also provided to empower researchers to ascertain solubility in their specific solvent systems.
Introduction to this compound
This compound is a semi-synthetic macrocyclic lactone.[1] It is a component of the broader antiparasitic agent, milbemycin oxime, which is a mixture of this compound and milbemycin A4 oxime.[2] Understanding the solubility of this active pharmaceutical ingredient (API) is crucial for various stages of drug development, including formulation, purification, and analytical method development.
Solubility Profile
The solubility of a compound is a critical physicochemical property that influences its bioavailability and the design of dosage forms. The following sections summarize the available qualitative and quantitative solubility data for this compound and its related compounds.
This compound is generally described as being soluble in a range of polar organic solvents.
-
Soluble in : Ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1]
-
Water Solubility : It has poor water solubility.[1]
Quantitative solubility data for this compound is sparse in publicly available literature. However, data for milbemycin oxime and milbemycin A3 provide a strong indication of its likely solubility characteristics.
One source indicates the solubility of this compound to be approximately 30 mg/mL in ethanol, DMSO, and dimethyl formamide.[3]
Table 1: Quantitative Solubility of Milbemycin Oxime
| Solvent | Solubility (approx.) | Reference |
| Ethanol | 20 mg/mL | [2] |
| Dimethyl Sulfoxide (DMSO) | 15 mg/mL | [2] |
| Dimethylformamide (DMF) | 15 mg/mL | [2] |
Table 2: Quantitative Solubility of Milbemycin A3 (Non-Oxime Form) at 20°C
| Solvent | Solubility (g/L) | Reference |
| Methanol | 64.8 | [4] |
| Ethanol | 41.9 | [4] |
| Acetone | 66.1 | [4] |
| Ethyl Acetate | 69.5 | [4] |
| Benzene | 143.1 | [4] |
| n-Hexane | 1.4 | [4] |
Note: The structural similarity between milbemycin A3 and its oxime derivative suggests that the solubility profile in various organic solvents will be comparable. However, the presence of the oxime group may slightly alter the polarity and hydrogen bonding capabilities, leading to some differences in solubility.
Experimental Protocol for Solubility Determination: Shake-Flask Method
The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol is based on the principles outlined in the United States Pharmacopeia (USP).
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (pure, solid form)
-
Solvent of interest (analytical grade)
-
Glass flasks or vials with airtight stoppers
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other validated analytical method for quantification)
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Preparation:
-
Set the orbital shaker to the desired constant temperature (e.g., 25°C).
-
Prepare a series of glass flasks or vials.
-
-
Addition of Compound and Solvent:
-
Add an excess amount of this compound to each flask. The excess solid should be clearly visible to ensure that a saturated solution is achieved.
-
Accurately add a known volume of the organic solvent to each flask.
-
-
Equilibration:
-
Securely stopper the flasks.
-
Place the flasks in the temperature-controlled orbital shaker.
-
Agitate the flasks at a constant speed for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium. The equilibration time should be sufficient to ensure that the concentration of the dissolved solid in the solvent remains constant. This can be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until consecutive measurements are consistent.
-
-
Phase Separation:
-
Remove the flasks from the shaker and allow them to stand undisturbed at the same constant temperature to allow the excess solid to sediment.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a suitable speed and for an adequate duration.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a clear aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter to remove any remaining undissolved microparticles. Adsorption of the solute to the filter should be evaluated and accounted for if significant.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).
-
Analyze the diluted sample using the validated analytical method to determine the concentration of this compound.
-
Prepare and run a calibration curve using standards of known concentrations of this compound.
-
-
Calculation:
-
Calculate the concentration of this compound in the original undiluted supernatant using the calibration curve and the dilution factor. This concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.
-
-
Reporting:
-
Report the solubility in appropriate units (e.g., mg/mL or g/L), along with the solvent used and the temperature at which the experiment was conducted.
-
Visual Representation of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Experimental workflow for the shake-flask solubility determination method.
References
An In-depth Technical Guide to the Structural and Functional Distinctions Between Milbemycin A3 Oxime and Milbemycin A4 Oxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
Milbemycin A3 oxime and milbemycin A4 oxime are closely related macrocyclic lactones that form the basis of the broad-spectrum antiparasitic agent, milbemycin oxime. While often used as a mixture, nuanced structural differences between these two potent molecules can lead to variations in their physicochemical properties and biological activities. This technical guide provides a detailed examination of the core structural distinctions, comparative quantitative data, and the experimental methodologies used to characterize and evaluate these compounds. The primary structural difference lies at the C-25 position of the macrocyclic ring, where a methyl group is present in this compound and an ethyl group in milbemycin A4 oxime. This seemingly minor variation influences their pharmacokinetic profiles and can impact their efficacy in specific biological contexts, such as the inhibition of fungal efflux pumps. This document serves as a comprehensive resource for researchers engaged in the study and development of milbemycin-based therapeutics.
Core Structural Differences
The fundamental distinction between this compound and milbemycin A4 oxime is the alkyl substituent at the C-25 position of the 16-membered macrocyclic lactone core.
-
This compound: Possesses a methyl group at the C-25 position.
-
Milbemycin A4 Oxime: Features an ethyl group at the C-25 position.
This subtle difference in a single methylene (B1212753) unit (-CH2-) has implications for the molecule's overall conformation, lipophilicity, and interaction with biological targets.
In Vitro Antiparasitic Spectrum of Milbemycin A3 Oxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Milbemycin A3 oxime, a key component of the broader milbemycin oxime mixture, is a macrocyclic lactone with a significant role in veterinary medicine as a broad-spectrum antiparasitic agent. Its primary mechanism of action involves the potentiation of glutamate-gated chloride channels (GluCls) in invertebrates, leading to neuromuscular paralysis and eventual death of the parasite.[1][2][3] This technical guide provides a comprehensive overview of the in vitro antiparasitic spectrum of this compound, presenting available quantitative data, detailed experimental protocols for key assays, and visual representations of its mechanism of action and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in anthelmintic drug discovery and development.
Mechanism of Action
This compound, along with other milbemycins and avermectins, selectively targets the nervous system of invertebrates.[2] The primary molecular target is the glutamate-gated chloride ion channel (GluCl), which is unique to invertebrates and crucial for their nerve and muscle cell function.[2]
The binding of this compound to GluCls leads to an increased and sustained influx of chloride ions into the nerve or muscle cell. This hyperpolarizes the cell membrane, making it less responsive to excitatory stimuli. The ultimate consequences for the parasite are flaccid paralysis, inhibition of feeding, and death.[2] Additionally, some studies suggest an effect on GABAergic transmission.
References
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Milbemycin A3 Oxime in Plasma
ABSTRACT: This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of milbemycin A3 oxime in plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a reversed-phase C18 column for chromatographic separation. Detection is achieved via electrospray ionization in positive mode with multiple reaction monitoring (MRM). This method demonstrates excellent linearity, precision, accuracy, and recovery, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development and veterinary medicine.
Introduction
Milbemycin oxime, a macrocyclic lactone, is a widely used anthelmintic agent in veterinary medicine for the prevention and treatment of various parasitic infections in animals.[1] It is comprised of two major homologs, milbemycin A4 oxime (>80%) and this compound (<20%).[2] Accurate quantification of these compounds in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for ensuring efficacy and safety. This application note presents a detailed protocol for the determination of this compound in plasma using a robust and reliable LC-MS/MS method. The method has been validated following industry-standard guidelines to ensure data quality and integrity.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Moxidectin or other suitable analog)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Water (LC-MS grade)
-
Control plasma (species-specific)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A reversed-phase C18 column (e.g., Gemini C18, 50 mm × 2.0 mm, 5 µm or Waters C18, 3.5 µm, 3 x 100 mm).[1][3][4]
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma samples.[3][5]
-
Allow plasma samples to thaw at room temperature.
-
To 200 µL of plasma, add 800 µL of acetonitrile containing the internal standard.[3]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.[3]
Alternatively, a solid-phase extraction (SPE) can be utilized for sample cleanup.[1][4]
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | Gemini C18 (50 mm × 2.0 mm; 5 µm)[3] |
| Mobile Phase A | 0.1% Formic Acid in Water[3] |
| Mobile Phase B | Acetonitrile[3] |
| Flow Rate | 0.3 mL/min[3] |
| Gradient | As described in the reference[3] |
| Column Temperature | 35°C[3] |
| Injection Volume | 10 µL[3] |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| MRM Transition | MBO-A3: 542.2 > 153.1 m/z[3] |
| Collision Energy (CE) | 22 V[3] |
Data Presentation
The quantitative performance of the LC-MS/MS method for this compound is summarized in the following tables.
Table 1: Linearity and Lower Limit of Quantification
| Analyte | Linearity Range (ng/mL) | R² | LLOQ (ng/mL) |
| Milbemycin Oxime | 2.5 - 250[3][5] | ≥0.998[3] | 2.5[3][5] |
| Milbemycin Oxime | 2.0 - 500[1][4] | - | 2.0[1][4] |
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| MBO | LQC (7.5 ng/mL) | 1.69 - 8.34[3] | 98.39 - 105.18[3] | 4.54 - 9.98[3] | 91.78 - 101.33[3] |
| MBO | MQC (30 ng/mL) | 1.69 - 8.34[3] | 98.39 - 105.18[3] | 4.54 - 9.98[3] | 91.78 - 101.33[3] |
| MBO | HQC (200 ng/mL) | 1.69 - 8.34[3] | 98.39 - 105.18[3] | 4.54 - 9.98[3] | 91.78 - 101.33[3] |
Table 3: Recovery
| Analyte | QC Level | Recovery (%) |
| MBO | LQC (5 ng/mL) | 89 ± 2[1] |
| MBO | MQC (150 ng/mL) | 91 ± 3[1] |
| MBO | HQC (400 ng/mL) | 92 ± 4[1] |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Key parameters for bioanalytical method validation.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in plasma. The simple sample preparation and rapid chromatographic analysis time allow for high-throughput processing of samples. The method has been successfully validated and is suitable for use in pharmacokinetic studies and other applications requiring the accurate measurement of this compound concentrations in a biological matrix.
References
- 1. academic.oup.com [academic.oup.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An LC-MS method for determination of milbemycin oxime in dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocol for Solid-Phase Extraction of Milbemycin A3 Oxime from Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycin A3 oxime, a macrocyclic lactone, is a potent anthelmintic agent. Its analysis in tissue samples is crucial for pharmacokinetic studies, residue monitoring, and ensuring food safety. This document provides a detailed protocol for the solid-phase extraction (SPE) of this compound from animal tissue, a critical step for sample clean-up and concentration prior to chromatographic analysis, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The following protocol is synthesized from established methods for the extraction of structurally similar compounds, such as avermectins, from tissue matrices.
Data Presentation
The following table summarizes typical performance data for the extraction of macrocyclic lactones from tissue using methods analogous to the one described below. Please note that this data is for ivermectin, a structurally related compound, and serves as a representative example of expected performance. Method validation for this compound is recommended for specific tissue types.
| Analyte | Matrix | Fortification Level (ng/g) | Recovery (%) | RSD (%) | Reference |
| Ivermectin | Bovine Liver | 7.5 | > 90 | 9.29 | [1] |
| Ivermectin | Bovine Liver | 15 | > 90 | - | [1] |
| Ivermectin | Bovine Liver | 30 | > 90 | 2.15 | [1] |
| Ivermectin | Bovine Liver | 10 ppb (ng/g) | 74.6 | - | [2] |
RSD: Relative Standard Deviation
Experimental Protocol
This protocol details the necessary steps for the extraction of this compound from tissue samples, including homogenization, extraction, and solid-phase extraction for purification.
Materials and Reagents
-
This compound analytical standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
C18 Solid-Phase Extraction (SPE) cartridges (e.g., 500 mg, 6 mL)
-
Sodium sulfate, anhydrous
-
50 mL polypropylene (B1209903) centrifuge tubes
-
High-speed homogenizer
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
Sample Preparation and Homogenization
-
Weigh 2.5 ± 0.2 g of minced and homogenized tissue (e.g., liver, muscle) into a 50 mL polypropylene centrifuge tube.[3] Ensure excess fat is removed from the tissue before homogenization.[3]
-
For recovery determination, fortify blank tissue samples with a known concentration of this compound standard solution at this stage.
Extraction
-
Add 8 mL of acetonitrile to the centrifuge tube containing the tissue sample.[3]
-
Homogenize the sample with the solvent for 1 minute using a high-speed homogenizer.
-
Centrifuge the mixture at 4,000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process by adding another 8 mL of acetonitrile to the tissue pellet, vortexing, centrifuging, and combining the supernatant with the first extract.[3]
-
Evaporate the combined acetonitrile extracts to dryness under a gentle stream of nitrogen at approximately 60-65°C.[3]
Solid-Phase Extraction (SPE) Clean-up
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out.
-
Sample Reconstitution and Loading: Reconstitute the dried extract from step 3 in 0.5 mL of acetonitrile.[4] Vortex to ensure the residue is fully dissolved. Load this solution onto the conditioned C18 SPE cartridge.[4]
-
Elution: Elute the cartridge with 2 mL of acetonitrile, collecting the eluate in a clean tube.[4]
-
Final Preparation: Evaporate the collected eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for your analytical instrument (e.g., HPLC or LC-MS/MS).
Visualizations
Experimental Workflow Diagram
References
- 1. Use of automated solid-phase extraction equipment for the determination of ivermectin residues in animal liver by HPLC - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. academic.oup.com [academic.oup.com]
- 3. nucleus.iaea.org [nucleus.iaea.org]
- 4. Solid-phase extraction cleanup for ivermectin in liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of Milbemycin A3 Oxime Stock Solutions for Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Milbemycin A3 oxime is a semi-synthetic macrocyclic lactone derived from the fermentation products of Streptomyces hygroscopicus.[1] It is a component of the broader antiparasitic agent, milbemycin oxime, which is typically a mixture of milbemycin A3 and A4 oximes.[2][3] While traditionally recognized for its potent anthelmintic and insecticidal activities, which stem from its action on glutamate-gated chloride channels in invertebrates, recent studies have highlighted its potential in cancer research.[3] Specifically, milbemycin compounds have demonstrated cytotoxic activity against various cancer cell lines and the ability to reverse multidrug resistance (MDR) by modulating the activity of P-glycoprotein (P-gp).[4][5][6]
Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in cell-based assays. This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions.
Physicochemical and Solubility Data
This compound is a white solid with poor solubility in water but is soluble in several organic solvents.[2][3] It is essential to use a high-purity, anhydrous grade solvent, such as dimethyl sulfoxide (B87167) (DMSO), for preparing the primary stock solution.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₁H₄₃NO₇ | [2][7] |
| Molecular Weight | 541.7 g/mol | [2][7] |
| Appearance | White solid | [2] |
| Storage (Solid) | -20°C | [2] |
Table 2: Solubility Data of Milbemycin Oxime
| Solvent | Solubility | Reference |
| DMSO | ≥100 mg/mL | [8] |
| Ethanol | ~20 mg/mL | [9] |
| Dimethyl Formamide (DMF) | ~15 mg/mL | [9] |
| Methanol | Soluble | [1][3] |
| Water | Poor / Insoluble | [2][3] |
| Aqueous Buffers | Sparingly soluble | [9] |
Note: The listed solubility data is often for "milbemycin oxime," the mixture of A3 and A4 oximes. The properties of this compound are highly similar. Researchers should always consult the Certificate of Analysis for their specific lot.
Experimental Protocols
3.1. Materials and Equipment
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes (amber or covered in foil)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
3.2. Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO
This protocol describes the preparation of a highly concentrated primary stock solution, which can be stored for long periods and diluted to various working concentrations.
-
Pre-weigh Tube: Tare a sterile, amber microcentrifuge tube on an analytical balance.
-
Weigh Compound: Carefully weigh approximately 1-5 mg of this compound powder into the tared tube. Record the exact weight. Handle the powder in a chemical fume hood or ventilated enclosure.
-
Calculate Solvent Volume: Use the following formula to calculate the volume of DMSO required to achieve a 10 mM concentration:
Volume of DMSO (μL) = [Weight of Compound (mg) / 541.7 ( g/mol )] x 100,000
Example: For 2 mg of this compound: Volume of DMSO (μL) = [2 mg / 541.7 g/mol ] x 100,000 ≈ 369.2 μL
-
Dissolve Compound: Add the calculated volume of anhydrous DMSO to the tube containing the compound.
-
Ensure Complete Solubilization: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved and the solution is clear. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Label and Store: Clearly label the tube with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials. Store the stock solution as recommended in Table 3.
3.3. Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Working solutions are prepared by diluting the primary stock solution into a complete cell culture medium. It is crucial to maintain the final DMSO concentration at a non-toxic level for the cells, typically ≤0.5%, and ideally ≤0.1%.
-
Determine Final Concentration: Decide on the range of final concentrations needed for your experiment (e.g., based on reported IC₅₀ values of ~18-22 µM for some cancer cells).[6]
-
Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the 10 mM primary stock into the cell culture medium. For example, dilute the 10 mM stock 1:100 into the medium to create a 100 µM intermediate solution. This minimizes pipetting errors and reduces the final DMSO concentration.
-
Serial Dilutions: Perform serial dilutions from your highest desired concentration to generate the full concentration range for your assay.
-
Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium as is present in the highest concentration of the test compound. This is essential to account for any effects of the solvent on cell viability.
Table 3: Storage and Stability of this compound Solutions
| Format | Storage Temperature | Stability | Reference |
| Solid Powder | -20°C | ≥ 4 years | [9] |
| Stock in DMSO | -80°C | Up to 1-2 years | [8] |
| Stock in DMSO | -20°C | Up to 1 year (or 1 month) | [8] |
| Aqueous Solution | 4°C | Not recommended for >1 day | [9] |
Note: To preserve stability, aliquot the primary stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[8]
Application Workflow and Mechanism of Action
Milbemycin compounds are valuable tools for studying multidrug resistance in cancer cells. A common application is to assess their ability to re-sensitize resistant cells to chemotherapeutic agents.
Caption: Workflow for a cell-based assay to evaluate cytotoxicity and MDR reversal.
The primary mechanism for multidrug resistance in many cancers is the overexpression of efflux pumps like P-glycoprotein (P-gp), which is encoded by the MDR1 gene. These pumps actively remove chemotherapeutic drugs from the cell, reducing their intracellular concentration and efficacy. Milbemycin compounds can counteract this by inhibiting P-gp function and, in some cases, down-regulating the expression of the MDR1 gene.[4][5][10]
Caption: Mechanism of this compound in reversing P-gp mediated drug resistance.
References
- 1. toku-e.com [toku-e.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. Reversal of P-glycoprotein-mediated multidrug resistance in vitro by milbemycin compounds in adriamycin-resistant human breast carcinoma (MCF-7/adr) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversal effects of two new milbemycin compounds on multidrug resistance in MCF-7/adr cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A milbemycin compound isolated from Streptomyces Sp. FJS31-2 with cytotoxicity and reversal of cisplatin resistance activity in A549/DDP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C31H43NO7 | CID 145710043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Milbemycin A3 Oxime Peak Tailing in Reverse-Phase HPLC
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing with milbemycin A3 oxime in reverse-phase high-performance liquid chromatography (RP-HPLC). The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address common issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing for this compound in RP-HPLC?
Peak tailing for this compound, a large macrocyclic lactone, in RP-HPLC is typically caused by a combination of factors:
-
Secondary Silanol (B1196071) Interactions: The free hydroxyl group of the oxime and other polar functionalities on the this compound molecule can interact with residual silanol groups on the surface of silica-based stationary phases. These interactions are a common cause of peak tailing for basic and polar compounds.
-
Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the this compound molecule and the residual silanol groups on the stationary phase. If the pH is not optimized, these interactions can be exacerbated.
-
Inappropriate Column Chemistry: Using a standard C18 column without proper end-capping or with a high level of silanol activity can lead to significant peak tailing for a polar molecule like this compound.
-
Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion and tailing.
-
Extra-column Volume: Excessive tubing length or internal diameter, as well as poorly made connections, can contribute to band broadening and peak tailing.
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
Q2: How does the mobile phase pH affect the peak shape of this compound?
-
At low pH (typically below 4): The residual silanol groups on the silica (B1680970) stationary phase are protonated and thus less likely to interact with the analyte. This generally leads to a more symmetrical peak shape.
-
At mid-range pH (between 4 and 7): A mixed population of ionized and non-ionized silanol groups exists, which can lead to multiple interaction modes with the analyte and result in significant peak tailing.
-
At high pH (above 7): While the silanol groups are fully deprotonated and carry a negative charge, potentially leading to strong ionic interactions, specialized high-pH stable columns can be used to achieve good peak shape for basic compounds.
Q3: What type of HPLC column is recommended for the analysis of this compound?
For optimal performance and minimal peak tailing when analyzing this compound, it is recommended to use:
-
End-capped C18 or C8 columns: These columns have been chemically treated to reduce the number of accessible free silanol groups, thereby minimizing secondary interactions.
-
Columns with high-purity silica: Modern columns are manufactured with high-purity silica, which has a lower metal content and fewer acidic silanol sites.
-
Hybrid silica columns: These columns incorporate organic modifications into the silica matrix, which can further shield the analyte from residual silanols.
-
Phenyl-hexyl columns: The different selectivity offered by a phenyl-hexyl stationary phase can sometimes provide better peak shapes for complex molecules.
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting Peak Tailing
This guide provides a step-by-step workflow for identifying and resolving peak tailing issues with this compound.
Caption: Troubleshooting workflow for this compound peak tailing.
Guide 2: Optimizing Mobile Phase Composition
Issue: You are observing significant peak tailing for this compound.
Solution: Systematically adjust the mobile phase composition. The following table provides a summary of the expected impact of these changes. While specific experimental data for this compound is limited, this table is based on established chromatographic principles for similar compounds.
| Parameter | Variation | Expected Impact on Peak Tailing | Rationale |
| Mobile Phase pH | Decrease pH to 3.0-4.0 | High | Protonates residual silanol groups, minimizing secondary interactions. |
| Increase pH to > 7.0 (with appropriate column) | High | Requires a high-pH stable column; can improve peak shape for basic compounds. | |
| Buffer Concentration | Increase from 10 mM to 25-50 mM | Medium | Higher buffer concentration can help to mask residual silanol interactions. |
| Decrease to < 10 mM | Negative | Insufficient buffering can lead to inconsistent ionization and increased tailing. | |
| Organic Modifier | Switch from Methanol to Acetonitrile (B52724) | Variable | Acetonitrile often provides better peak shapes for basic compounds due to its different solvent properties. |
| Increase % Organic | Low | Primarily affects retention time, but can have a minor impact on peak shape. | |
| Additive | Add 0.1% Formic Acid or Acetic Acid | High | Lowers the mobile phase pH and can improve peak shape. |
| Add 0.05% Trifluoroacetic Acid (TFA) | High | Strong ion-pairing agent that can significantly improve peak shape but may suppress MS signal. |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
This protocol details a systematic approach to evaluating the effect of mobile phase pH on the peak shape of this compound.
Methodology:
-
Prepare Mobile Phases:
-
Prepare a series of aqueous mobile phase components with different pH values (e.g., pH 3.0, 4.0, 5.0, 6.0, and 7.0) using a suitable buffer system (e.g., 20 mM phosphate (B84403) or acetate (B1210297) buffer).
-
The organic mobile phase component will be acetonitrile or methanol.
-
The final mobile phase will be a mixture of the aqueous and organic components in a constant ratio (e.g., 70:30 organic to aqueous).
-
-
Column Equilibration:
-
For each mobile phase composition, equilibrate a C18 column (e.g., 4.6 x 150 mm, 5 µm) for at least 30 column volumes or until a stable baseline is achieved.
-
-
Sample Injection:
-
Prepare a standard solution of this compound in the initial mobile phase.
-
Inject a consistent volume of the standard solution for each mobile phase condition.
-
-
Data Analysis:
-
Record the chromatograms for each pH value.
-
Calculate the tailing factor (Tf) or asymmetry factor (As) for the this compound peak at each pH. A value closer to 1.0 indicates a more symmetrical peak.
-
Plot the tailing factor as a function of mobile phase pH to determine the optimal pH for symmetrical peak shape.
-
Protocol 2: Evaluation of Column Chemistries
This protocol outlines a procedure for comparing different column stationary phases to minimize peak tailing.
Methodology:
-
Select Columns:
-
Choose a set of columns with different stationary phase chemistries (e.g., a standard C18, an end-capped C18, and a hybrid-silica C18). Ensure the column dimensions are as similar as possible.
-
-
Standardize Mobile Phase:
-
Prepare a single, optimized mobile phase based on the results of Protocol 1 (e.g., Acetonitrile/20mM Phosphate Buffer pH 3.5, 70:30 v/v).
-
-
Column Equilibration and Injection:
-
Equilibrate each column with the standardized mobile phase until a stable baseline is achieved.
-
Inject the same this compound standard solution onto each column.
-
-
Data Comparison:
-
Record the chromatograms from each column.
-
Compare the tailing factor, peak width, and resolution for the this compound peak across the different columns.
-
The following table can be used to summarize the results:
-
| Column Type | Tailing Factor (Tf) | Peak Width at Half Height (W0.5h) | Resolution (Rs) from nearest peak |
| Standard C18 | |||
| End-capped C18 | |||
| Hybrid-silica C18 |
Logical Relationships in Troubleshooting
The following diagram illustrates the logical relationship between the potential causes of peak tailing and the corresponding corrective actions.
Caption: Relationship between causes and solutions for peak tailing.
Technical Support Center: Synthesis of Pure Milbemycin A3 Oxime
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pure milbemycin A3 oxime.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
A1: this compound is a semi-synthetic macrocyclic lactone.[1] The synthesis is typically a two-step process starting from milbemycin A3, which is obtained from fermentation broths of Streptomyces hygroscopicus.[2] The first step is the oxidation of milbemycin A3 to the intermediate, milbemycin A3 ketone (5-oxomilbemycin A3). This is followed by the oximation of the ketone to yield this compound.[3] Since fermentation usually produces a mixture of milbemycin A3 and A4, the synthesis often yields a corresponding mixture of their oximes. Therefore, a significant challenge is the purification of the desired this compound.
Q2: What are the main challenges in obtaining pure this compound?
A2: The primary challenges in synthesizing pure this compound include:
-
Low concentration in fermentation broth: The starting material, milbemycin A3, is often present in low concentrations in the fermentation broth, making its extraction and purification challenging.[4]
-
Presence of homologues: Milbemycin A3 is typically co-produced with its homologue, milbemycin A4. Their structural similarity makes separation difficult at all stages of the synthesis.
-
Formation of impurities: The synthesis process can generate various impurities, including isomers and degradation products, which require extensive purification to remove.[5]
-
Difficult separation and purification: The separation of this compound from milbemycin A4 oxime and other impurities is a significant hurdle due to their similar physicochemical properties.[4]
Q3: What are the critical process parameters for the oxidation step?
A3: The oxidation of milbemycin A3 to milbemycin A3 ketone is a critical step. Important parameters include the choice of oxidizing agent, solvent, temperature, and reaction time. Common oxidizing agents include manganese dioxide, pyridinium (B92312) chlorochromate (PCC), and hypochlorites catalyzed by piperidine (B6355638) nitrogen oxygen free radicals.[3][4] The reaction is typically carried out in a solvent like dichloromethane (B109758) at a controlled temperature, for instance, between -5 to 15°C.[3] Careful monitoring of the reaction is necessary to ensure complete conversion and minimize side reactions.
Q4: What should be considered during the oximation reaction?
A4: The oximation of milbemycin A3 ketone is usually performed using hydroxylamine (B1172632) hydrochloride in a suitable solvent system, such as a mixture of methanol (B129727) and 1,4-dioxane.[3][6] The reaction temperature and time are crucial for driving the reaction to completion and minimizing the formation of byproducts. A typical condition is reacting for 10-16 hours at 25-35°C.[3]
Q5: How can pure this compound be isolated?
A5: The isolation of pure this compound from the reaction mixture, which often contains the A4 analogue, typically involves chromatographic techniques followed by crystallization. Preparative high-performance liquid chromatography (HPLC) is a powerful tool for separating the A3 and A4 oximes.[7] Subsequent crystallization from a suitable solvent system, such as ethanol/water or ethanol/n-heptane, can yield high-purity crystalline this compound.[8]
Troubleshooting Guides
Problem 1: Low Yield of Milbemycin A3 Ketone in the Oxidation Step
| Possible Cause | Suggestion |
| Incomplete Reaction | - Monitor the reaction progress closely using TLC or HPLC. - Extend the reaction time if necessary. - Ensure the oxidizing agent is fresh and active. |
| Degradation of Product | - Maintain the recommended reaction temperature. Excursions to higher temperatures can lead to degradation. - Minimize the reaction time once the starting material is consumed. |
| Suboptimal Oxidizing Agent | - Experiment with different oxidizing agents (e.g., manganese dioxide, PCC, TEMPO/hypochlorite) to find the most efficient one for your specific setup.[3][4] |
| Issues with Work-up | - Ensure efficient extraction of the product from the reaction mixture. - Avoid prolonged exposure to acidic or basic conditions during work-up. |
Problem 2: Incomplete Oximation or Formation of Side Products
| Possible Cause | Suggestion |
| Insufficient Reagent | - Use a molar excess of hydroxylamine hydrochloride to drive the reaction to completion. A mass ratio of 1-1.5:1 of hydroxylamine hydrochloride to milbemycins has been reported.[3] |
| Suboptimal Reaction Conditions | - Adjust the reaction temperature and time. While higher temperatures can speed up the reaction, they may also promote side reactions. A typical range is 25-35°C for 10-16 hours.[3] |
| Presence of Impurities in the Ketone | - Ensure the milbemycin A3 ketone used is of high purity. Impurities can interfere with the oximation reaction. |
| Formation of Isomeric Oximes | - The oximation can potentially lead to the formation of (E) and (Z) isomers. The desired isomer may need to be separated during purification. |
Problem 3: Difficulty in Separating Milbemycin A3 and A4 Oximes
| Possible Cause | Suggestion |
| Co-elution in Chromatography | - Optimize the chromatographic conditions. This includes the choice of stationary phase (e.g., C18, C8) and mobile phase composition. Gradient elution is often more effective than isocratic elution for separating closely related compounds.[7] - Consider using preparative HPLC for better resolution. |
| Co-crystallization | - If direct crystallization of the mixture is attempted, co-crystallization is likely. Purify the A3 oxime by chromatography before crystallization. |
| Similar Solubility | - Experiment with a variety of solvent/anti-solvent systems for crystallization to exploit any small differences in solubility between the A3 and A4 oximes.[8] |
Problem 4: Failure to Obtain Crystalline this compound
| Possible Cause | Suggestion |
| Presence of Impurities | - Impurities can inhibit crystallization. Ensure the material is of high purity (>95%) before attempting crystallization.[1] |
| Incorrect Solvent System | - The choice of solvent and anti-solvent is critical. A patent suggests dissolving the wet product in a solvent like ethanol, acetone, or DMF and then adding an anti-solvent such as water or n-heptane.[8] |
| Supersaturation Issues | - Control the rate of addition of the anti-solvent and the cooling rate to allow for slow crystal growth. - Seeding with a small crystal of pure this compound can induce crystallization.[8] |
| Amorphous Solid Formation | - If an oil or amorphous solid is obtained, try redissolving it in a minimal amount of a good solvent and slowly adding an anti-solvent. |
Experimental Protocols
Protocol 1: Oxidation of Milbemycin A3/A4 Mixture to Milbemycinone
This protocol is adapted from a general method for milbemycin oxidation.[3]
-
Dissolution: Dissolve the milbemycin A3/A4 mixture in dichloromethane.
-
Catalyst and Promoter Addition: Add piperidine nitrogen oxygen free radical (TEMPO) as a catalyst and a halide as a catalyst promoter.
-
Oxidant Addition: Cool the reaction mixture to -5 to 15°C. Add a solution of sodium hypochlorite (B82951) or sodium chlorite (B76162) dropwise over a period of time.
-
Reaction Monitoring: Monitor the reaction progress by HPLC until the milbemycin is consumed (typically 0.5-4 hours).
-
Quenching: Quench the reaction by adding a sodium thiosulfate (B1220275) solution.
-
Work-up: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Isolation: Evaporate the solvent under reduced pressure to obtain the crude milbemycinone mixture. This can be further purified by silica (B1680970) gel chromatography.
Protocol 2: Oximation of Milbemycinone to Milbemycin Oxime
This protocol is based on a general method for milbemycinone oximation.[3]
-
Dissolution: Dissolve the milbemycinone mixture in a solvent system of methanol and 1,4-dioxane.
-
Reagent Addition: Add hydroxylamine hydrochloride to the solution.
-
Reaction: Stir the reaction mixture at 25-35°C for 10-16 hours.
-
Reaction Monitoring: Monitor the reaction by HPLC until the milbemycinone is consumed.
-
Work-up: Concentrate the reaction mixture and extract the product with a suitable organic solvent like dichloromethane. Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Isolation: Evaporate the solvent to obtain the crude milbemycin oxime mixture.
Protocol 3: Purification of this compound by Crystallization
This protocol is adapted from a patent for crystallizing pure this compound.[8]
-
Dissolution: Dissolve the crude or semi-purified wet this compound in a minimal amount of a suitable solvent (e.g., ethanol, acetone, or DMF) with gentle heating (e.g., 50-70°C).
-
Precipitation: Slowly add an anti-solvent (e.g., water or n-heptane) to the solution while stirring.
-
Crystallization: Control the temperature of the mixture (e.g., 40-45°C) to allow for crystal formation. Seeding with a pure crystal may be beneficial.
-
Isolation: Collect the crystals by filtration.
-
Drying: Dry the crystals under vacuum at an elevated temperature (e.g., 70°C) for an extended period (e.g., 48 hours).
Quantitative Data
Table 1: Purity and Yield Data from a Patented High-Purity Milbemycin Oxime Synthesis [4]
| Step | Parameter | Value |
| Oxidation & Chromatography | Purity of milbemycinone after silica gel chromatography | >75% |
| Crystallization of Ketone | Purity of milbemycinone after crystallization | >95% |
| Oximation & Purification | Final product purity after resin chromatography | >98% |
Table 2: HPLC Method Parameters for Milbemycin Oxime and Related Substances Analysis [7]
| Parameter | Condition |
| Column | HALO C18 (100 × 4.6 mm, 2.7 µm) |
| Mobile Phase A | Water/Acetonitrile (60/40, v/v) |
| Mobile Phase B | Ethanol/Isopropanol (50/50, v/v) |
| Elution | Gradient |
| Detection | UV |
Visualizations
Caption: Workflow for the synthesis of pure this compound.
Caption: Troubleshooting logic for low purity of this compound.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. toku-e.com [toku-e.com]
- 3. US9598429B2 - Method for synthesizing Milbemycin oxime - Google Patents [patents.google.com]
- 4. CN105440049A - A method of preparing high-purity milbemycin oxime - Google Patents [patents.google.com]
- 5. Isolation and identification of three new isomer impurities in milbemycin oxime drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN105254644A - Preparation method of milbemycin oxime - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2018006792A1 - Crystal form a of this compound and preparation method thereof - Google Patents [patents.google.com]
Validation & Comparative
Validating HPLC Methods for Milbemycin A3 Oxime: A Comparative Guide to Ensuring Quality and Compliance
For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of milbemycin A3 oxime, with a focus on validation according to the International Council for Harmonisation (ICH) guidelines. Experimental data from various studies are presented to offer a comparative perspective on method performance.
Milbemycin oxime, a macrocyclic lactone, is a potent anthelmintic agent. Its A3 and A4 analogues are the major components, with this compound being a key active ingredient. Accurate and precise quantification of this compound is essential for quality control. HPLC is a widely used technique for this purpose, and its validation ensures that the method is suitable for its intended use.
Comparative Analysis of Validated HPLC Methods
Several studies have reported validated HPLC methods for the determination of milbemycin oxime. While the specific chromatographic conditions may vary, the validation parameters stipulated by ICH guidelines remain the cornerstone for demonstrating method suitability. These parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][2]
Below is a summary of performance data from different validated HPLC methods for milbemycin oxime analysis. This allows for a comparative assessment of what can be achieved with this analytical technique.
Table 1: Comparison of Chromatographic Conditions for Milbemycin Oxime Analysis
| Parameter | Method 1[3] | Method 2[4] | Method 3[5] | Alternative Method (LC-MS/MS)[6] |
| Column | Supelco Ascentis Express C18 (100 mm × 3.0 mm, 2.7 µm) | Inertsil - ODS C18 (250 x 4.6 mm, 5µ) | HALO C18 (100 × 4.6 mm, 2.7 µm) | Not specified |
| Mobile Phase | Isocratic: 30% 0.05% Phosphoric acid in water, 70% Methanol:Acetonitrile (6:4) | Isocratic: Methanol:Water (70:30) | Gradient: A: Water/Acetonitrile (60/40), B: Ethanol/Isopropanol (50/50) | Not specified |
| Flow Rate | 0.5 mL/min | 1.0 mL/min | 1.5 mL/min | Not specified |
| Detection | UV at 244 nm | UV at 253 nm | UV at 245 nm | Positive ion mode ESI |
| Run Time | Not specified | 10 min | Not specified | Not specified |
Table 2: Comparison of Validation Parameters for Milbemycin Oxime HPLC Methods
| Validation Parameter | Method A (Hypothetical HPLC)[7] | Method B (Hypothetical UPLC)[7] | Published HPLC Method 1[4] | Published LC-MS/MS Method[6] | ICH Q2(R1) Guideline[1] |
| Linearity (Correlation Coefficient, r²) | > 0.995 | > 0.999 | 0.999 | Not specified | ≥ 0.995 is generally expected |
| Range | 80-120% of test concentration | 80-120% of test concentration | 40-80 ppm | 2.0-500 ng/mL[8] | Assay: 80-120% of test concentration |
| Accuracy (% Recovery) | 98.0-102.0% | 98.0-102.0% | 100.20-100.23% | 91.78–101.33% (interday) | Typically 98.0-102.0% for drug substance |
| Precision (%RSD) | |||||
| - Repeatability | ≤ 2.0% | ≤ 1.0% | 1.3% | 1.69–8.34% (intraday) | Typically ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% | ≤ 1.5% | 0.46% | 4.54–9.98% (interday) | Typically ≤ 2.0% |
| LOD | Signal-to-Noise of 3:1 | Signal-to-Noise of 3:1 | Not specified | Not specified | Demonstrate detectability |
| LOQ | Signal-to-Noise of 10:1 | Signal-to-Noise of 10:1 | Not specified | 2.0 ng/mL[8] | Demonstrate acceptable precision and accuracy |
| Specificity | Peak Purity Index > 0.995 | Peak Purity Index > 0.999 | No interference from placebo | No interference from matrix | Assess unequivocally in presence of interferents |
Experimental Protocols
A generalized experimental protocol for the validation of an HPLC method for this compound, based on common practices and ICH guidelines, is provided below.
System Suitability
Before initiating the validation, the suitability of the chromatographic system is established. This is achieved by injecting a standard solution multiple times (typically five or six replicates).
-
Procedure: Prepare a standard solution of this compound at a concentration that will be used for the assay. Inject this solution six times.
-
Acceptance Criteria: The relative standard deviation (%RSD) of the peak areas should be not more than 2.0%. Other parameters like theoretical plates, tailing factor, and resolution (if other components are present) should also meet predefined criteria.[2]
Specificity
Specificity is the ability of the method to measure the analyte accurately in the presence of other components such as impurities, degradation products, or matrix components.[7]
-
Procedure:
-
Analyze a blank sample (diluent or placebo) to demonstrate that no interfering peaks are present at the retention time of this compound.
-
Analyze a sample of this compound that has been subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to demonstrate that degradation products do not interfere with the analyte peak.
-
-
Acceptance Criteria: The this compound peak should be free from any co-eluting peaks. Peak purity analysis (e.g., using a photodiode array detector) should show that the peak is spectrally homogeneous.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[1]
-
Procedure: Prepare a series of at least five standard solutions of this compound at different concentrations. A typical range for an assay is 80% to 120% of the nominal analytical concentration.[7] Analyze each solution in triplicate.
-
Acceptance Criteria: Plot a graph of the mean peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.995. The y-intercept should be close to zero.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.[7]
-
Procedure: Accuracy should be assessed using a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each concentration.[7] This can be done by spiking a placebo with known amounts of this compound.
-
Acceptance Criteria: The percent recovery should be within a predefined range, typically 98.0% to 102.0% for the assay of a drug substance.[2]
Precision
Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[7]
-
Repeatability (Intra-assay precision):
-
Procedure: Analyze a minimum of six replicate samples of the same homogeneous sample at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Acceptance Criteria: The %RSD of the results should not be more than 2.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.
-
Acceptance Criteria: The %RSD of the combined results from both days should not be more than 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: For LOQ, it is crucial to demonstrate that the method has acceptable precision and accuracy at this concentration.
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for validating an HPLC method for this compound according to ICH guidelines.
Caption: Workflow for HPLC method validation according to ICH guidelines.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 3. Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds - American Chemical Society [acs.digitellinc.com]
- 4. jetir.org [jetir.org]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. An LC-MS method for determination of milbemycin oxime in dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Milbemycin A3 Oxime and Ivermectin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycin A3 oxime and ivermectin are both prominent macrocyclic lactone endectocides, widely utilized in veterinary medicine for the control of a broad spectrum of parasitic nematodes and arthropods.[1][2] Both compounds exert their anthelmintic activity through a similar primary mechanism of action, targeting glutamate-gated chloride channels (GluCls) in invertebrates, which leads to paralysis and death of the parasite.[2][3][4] Despite this shared mechanism, differences in their chemical structures—ivermectin being an avermectin (B7782182) derived from Streptomyces avermitilis and this compound being a milbemycin from Streptomyces milieus—may contribute to variations in their efficacy, spectrum of activity, and resistance profiles.[1] This guide provides an objective comparison of the performance of this compound and ivermectin, supported by available experimental data, to inform researchers and drug development professionals.
Chemical Structures
The distinct chemical structures of this compound and ivermectin B1a, the major component of commercial ivermectin, are foundational to understanding their potential differences in biological activity.
This compound
Ivermectin B1a
Comparative In Vivo Efficacy
The in vivo efficacy of milbemycin oxime and ivermectin has been evaluated against several key canine parasites. The following tables summarize the results of these comparative studies.
Table 1: Efficacy Against Dirofilaria immitis (Heartworm) in Dogs
| Treatment Group | Dosage | Timing of Treatment Initiation (Post-Infection) | Efficacy (% Reduction in Adult Worm Count) | Reference |
| Ivermectin | 6 µg/kg (monthly for 12 months) | 4 months | 95.1% (P < 0.01) | [10] |
| Milbemycin Oxime | 500 µg/kg (monthly for 12 months) | 4 months | 41.4% | [10] |
| Ivermectin | 6 µg/kg (monthly for 13 months) | 3 months | 97.7% (P < 0.01) | [10] |
| Milbemycin Oxime | 500 µg/kg (monthly for 13 months) | 3 months | 96.8% (P < 0.01) | [10] |
| Ivermectin | Single dose | 30 days | <100% (1 worm found in 1 of 14 dogs) | [11] |
| Milbemycin Oxime | Single dose | 30 days | <100% (1 worm found in 1 of 14 dogs) | [11] |
Table 2: Efficacy Against Toxocara canis (Roundworm) in Dogs
| Treatment Group | Dosage | Efficacy (% Reduction in Positive Dogs) at Day 28 | Reference |
| Afoxolaner/Milbemycin Oxime | 2.50–5.36 mg/kg / 0.50–1.07 mg/kg (single dose) | 96% | [12] |
| Ivermectin/Praziquantel | 0.2 mg/kg / 5 mg/kg (single dose) | 70% | [12] |
Table 3: Efficacy Against Ancylostoma caninum (Hookworm) in Dogs
| Treatment Group | Dosage | Efficacy (% Reduction in Geometric Mean Worm Count) | Reference |
| Milbemycin Oxime | Per label | 8.8% | [13] |
| Ivermectin (off-label) | 200 µg/kg | 95% (based on egg count reduction) | [14] |
| Pyrantel Pamoate | Per label | 23.2% | [13] |
| Fenbendazole | Per label | 26.1% | [13] |
Experimental Protocols
In Vivo Efficacy Study Against Dirofilaria immitis
A representative experimental design to evaluate the prophylactic efficacy of anthelmintics against D. immitis in dogs is described below, based on methodologies from cited studies.[10][11]
1. Animal Selection and Acclimation:
-
Forty-two heartworm-free dogs are selected for the study.[11]
-
Animals are housed in appropriate facilities and acclimated to the study conditions.
2. Infection:
-
Each dog is experimentally inoculated with 50 third-stage larvae (L3) of a specific D. immitis isolate.[11]
3. Treatment Groups:
-
Dogs are randomly allocated to one of three treatment groups (14 dogs per group):[11]
-
Group 1: Untreated Control (placebo)
-
Group 2: Milbemycin Oxime (oral dose)
-
Group 3: Ivermectin (oral dose)
-
4. Treatment Administration:
-
A single dose of the assigned treatment is administered 30 days after larval inoculation.[11]
5. Necropsy and Worm Recovery:
-
On day 123 post-treatment, dogs are euthanized.[11]
-
A necropsy is performed to enumerate the number of adult heartworms.[11]
6. Efficacy Calculation:
-
The geometric mean worm count for each treatment group is calculated.
-
Efficacy is determined by comparing the geometric mean worm count of the treated groups to the untreated control group.
Caption: Workflow for an in vivo efficacy study against Dirofilaria immitis.
In Vitro Larval Migration Inhibition Assay (LMIA)
The LMIA is a common in vitro method to assess the anthelmintic activity of compounds by measuring their effect on the motility of parasitic larvae. The following is a generalized protocol.[15][16][17][18]
1. Larval Preparation:
-
Third-stage larvae (L3) of the target nematode (e.g., Haemonchus contortus) are obtained from fecal cultures.[15]
-
Larvae are harvested, washed, and sterilized to remove debris.[15]
2. Assay Plate Preparation:
-
96-well microtiter plates are used, with each well containing a migration apparatus (e.g., a sieve with 20 µm nylon mesh).[15]
3. Compound Preparation:
-
Stock solutions of this compound and ivermectin are prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions are made to achieve the desired final concentrations for the assay. The final solvent concentration is kept constant and non-toxic to the larvae (typically ≤ 0.5%).[15]
4. Assay Procedure:
-
A suspension of L3 larvae is added to each well containing the different concentrations of the test compounds and controls (positive, negative, and solvent).
-
The plates are incubated to allow the larvae to migrate through the mesh.
-
After the incubation period, the number of larvae that have successfully migrated through the mesh in each well is counted.
5. Data Analysis:
-
The percentage of migration inhibition is calculated for each concentration relative to the controls.
-
The EC50/IC50 values (the concentration of the drug that inhibits 50% of larval migration) are determined.
Caption: General workflow for an in vitro Larval Migration Inhibition Assay.
Mechanism of Action and Signaling Pathway
Both this compound and ivermectin are macrocyclic lactones that act as positive allosteric modulators of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[3][4][19][20] This binding potentiates the effect of glutamate, leading to an increased influx of chloride ions. The influx of chloride ions causes hyperpolarization of the cell membrane, making it less excitable. This ultimately results in flaccid paralysis and death of the parasite.[3][4] While both drugs target the same channel, subtle differences in their binding sites and affinities may exist due to their structural variations, potentially influencing their efficacy and resistance profiles.
Caption: Simplified signaling pathway for macrocyclic lactones in nematodes.
Conclusion
The available data indicates that both this compound and ivermectin are effective anthelmintics, although their efficacy can vary depending on the parasite species, the timing of treatment, and the potential for drug resistance. In the context of Dirofilaria immitis prevention, both drugs have shown high efficacy when administered monthly, although some studies suggest potential for breakthrough infections with single doses against certain isolates.[10][11] For intestinal nematodes such as Toxocara canis and Ancylostoma caninum, the efficacy appears to be more variable, with milbemycin oxime in a combination product showing higher efficacy against T. canis in one study, while ivermectin demonstrated greater efficacy against A. caninum in another.[12][14]
It is important to note the significant gap in publicly available, direct comparative in vitro efficacy data (e.g., EC50/IC50 values) for this compound and ivermectin against a range of nematode species. Such data would be invaluable for a more precise quantitative comparison of their intrinsic potencies.
Researchers and drug development professionals should consider the specific parasitic targets and the potential for local resistance patterns when evaluating these two important macrocyclic lactones. Further head-to-head comparative studies, both in vitro and in vivo, are warranted to better delineate the subtle but potentially significant differences in the efficacy profiles of this compound and ivermectin.
References
- 1. sonwuapi.com [sonwuapi.com]
- 2. Toxicology of Avermectins and Milbemycins (Macrocylic Lactones) and the Role of P-Glycoprotein in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C31H43NO7 | CID 145710043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. toku-e.com [toku-e.com]
- 7. scbt.com [scbt.com]
- 8. Ivermectin B1a | C48H74O14 | CID 6321424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GSRS [precision.fda.gov]
- 10. Evaluation of ivermectin and milbemycin oxime efficacy against Dirofilaria immitis infections of three and four months' duration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ivermectin and milbemycin oxime in experimental adult heartworm (Dirofilaria immitis) infection of dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journalijcar.org [journalijcar.org]
- 13. Efficacy evaluation of anthelmintic products against an infection with the canine hookworm (Ancylostoma caninum) isolate Worthy 4.1F3P in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | A comparative field efficacy trial of three treatment programs against endo- and ectoparasites in naturally infected dogs [frontiersin.org]
- 15. benchchem.com [benchchem.com]
- 16. Larval migration inhibition assay for determination of susceptibility of nematodes to levamisole (5.3) - Practical Exercises in Parasitology [cambridge.org]
- 17. Standardization of the larval migration inhibition test for the detection of resistance to ivermectin in gastro intestinal nematodes of ruminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 20. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics | Parasitology | Cambridge Core [cambridge.org]
Cross-Resistance Between Milbemycin Oxime and Other Macrocyclic Lactones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of milbemycin oxime relative to other macrocyclic lactones (MLs), with a focus on the critical issue of cross-resistance in parasitic nematodes. The information presented is supported by experimental data from peer-reviewed studies to aid in research and development efforts.
Comparative Efficacy and Cross-Resistance Data
The emergence of resistance to macrocyclic lactones, a cornerstone of parasite control in veterinary medicine, presents a significant challenge. Understanding the extent of cross-resistance between different MLs is crucial for developing effective resistance management strategies. Milbemycin oxime, a member of the milbemycin group, shares a similar mode of action with the avermectin (B7782182) group of MLs, which includes ivermectin, selamectin, and doramectin.[1][2] This shared mechanism, primarily targeting glutamate-gated chloride channels (GluCls) in invertebrates, is the basis for the observed cross-resistance.[3]
The following tables summarize quantitative data from studies investigating the efficacy of milbemycin oxime and other MLs against both susceptible and resistant strains of various parasites.
Table 1: Comparative Efficacy of Macrocyclic Lactones Against Resistant Dirofilaria immitis (Heartworm) Strains
| Macrocyclic Lactone | Parasite Strain | Preventive Efficacy (%) | Geometric Mean Worm Counts | Reference |
| Milbemycin Oxime | JYD-34 (Resistant) | 10.5 - 52.5 | Significantly higher than moxidectin (B1677422) | [3][4] |
| MP3 (Susceptible) | 95.4 | - | [4] | |
| Ivermectin | JYD-34 (Resistant) | 10.5 - 37.7 | Significantly higher than moxidectin | [3][4] |
| MP3 (Susceptible) | 95.6 | - | [4] | |
| Moxidectin (Injectable) | JYD-34 (Resistant) | 98.3 - 100 | Significantly lower than ivermectin and milbemycin oxime | [3][4] |
| Moxidectin (Topical) | JYD-34 (Resistant) | 100 | - | [4] |
| MP3 (Susceptible) | 95.5 | - | [4] | |
| Selamectin | JYD-34 (Resistant) | 28.8 | - | [4] |
| MP3 (Susceptible) | 95.5 | - | [4] |
Table 2: Comparative Antifilarial Activity in a Mastomys coucha Model
| Macrocyclic Lactone | Parasite Species | Effect on Microfilariae | Effect on Adult Worms | Reference |
| Milbemycin A4 Oxime | Litomosoides carinii | Weaker and less rapid reduction compared to avermectins | Limited | [5] |
| Acanthocheilonema viteae | Weaker and less rapid reduction compared to avermectins | Pathogenic influences on intrauterine embryonic stages | [5] | |
| Brugia spp. | Comparatively less active than moxidectin | Limited | [5] | |
| Ivermectin | Litomosoides carinii | Strong and rapid reduction | Limited | [5] |
| Acanthocheilonema viteae | Strong and rapid reduction | Pathogenic influences on intrauterine embryonic stages | [5] | |
| Brugia spp. | Moderate efficacy | Limited | [5] | |
| Moxidectin | Litomosoides carinii | Weaker and less rapid reduction compared to avermectins | Limited | [5] |
| Acanthocheilonema viteae | Weaker and less rapid reduction compared to avermectins | Pathogenic influences on intrauterine embryonic stages | [5] | |
| Brugia spp. | Comparatively active | Limited | [5] | |
| Doramectin | Litomosoides carinii | Strong and rapid reduction | Limited | [5] |
| Acanthocheilonema viteae | Strong and rapid reduction | Pathogenic influences on intrauterine embryonic stages | [5] | |
| Brugia spp. | Moderate efficacy | Limited | [5] |
Experimental Protocols
The data presented above are derived from controlled laboratory and clinical studies. The following are generalized methodologies employed in these types of cross-resistance studies.
In Vivo Efficacy Studies in Dogs (Heartworm)
-
Animal Subjects: Purpose-bred dogs, confirmed to be free of existing heartworm infection.
-
Parasite Strains: Laboratory-maintained strains of Dirofilaria immitis with known susceptibility or resistance profiles (e.g., JYD-34, MP3).
-
Infection: Dogs are experimentally infected with a standardized number of third-stage larvae (L3) of the specific D. immitis strain.
-
Treatment: At a specified time post-infection (typically 30 days), dogs are treated with the respective macrocyclic lactone at the manufacturer's recommended dose. Control groups receive a placebo.
-
Necropsy and Worm Recovery: Approximately 5-6 months post-infection, dogs are euthanized, and a necropsy is performed to recover and count adult heartworms from the heart and pulmonary arteries.
-
Efficacy Calculation: Preventive efficacy is calculated as the percentage reduction in the mean number of adult worms in the treated group compared to the untreated control group.
Microfilarial Suppression Test (MFST)
The MFST is a clinical test used to assess potential ML resistance in dogs that are microfilaria-positive despite being on a heartworm preventive.[6]
-
Baseline Microfilaria Count: A blood sample is collected, and the number of microfilariae per milliliter of blood is quantified using a Knott's test or equivalent method.[6]
-
Administration of Microfilaricidal Dose: A microfilaricidal dose of a macrocyclic lactone (e.g., ivermectin at 50 µg/kg or milbemycin oxime at 1 mg/kg) is administered.[6] Pre-treatment with antihistamines and corticosteroids may be considered to mitigate the risk of an anaphylactic reaction due to rapid microfilarial death.[6]
-
Follow-up Microfilaria Count: A second blood sample is collected 7-14 days after treatment, and the microfilaria count is repeated.[6]
-
Interpretation: A reduction in microfilariae of less than 75% is considered indicative of potential ML resistance.[6]
Visualizing Mechanisms and Workflows
Mechanism of Action and Resistance of Macrocyclic Lactones
Caption: Mechanism of action of macrocyclic lactones and associated resistance pathways.
Experimental Workflow for In Vivo Cross-Resistance Study
Caption: Generalized workflow for an in vivo study of macrocyclic lactone cross-resistance.
References
- 1. huveta.hu [huveta.hu]
- 2. huveta.hu [huveta.hu]
- 3. A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs with an appraisal of two commercial formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs with an appraisal of two commercial formulations [frontiersin.org]
- 5. Antifilarial activity of macrocyclic lactones: comparative studies with ivermectin, doramectin, milbemycin A4 oxime, and moxidectin in Litomosoides carinii, Acanthocheilonema viteae, Brugia malayi, and B. pahangi infection of Mastomys coucha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A diagnostic algorithm for evaluating cases of potential macrocyclic lactone–resistant heartworm - PMC [pmc.ncbi.nlm.nih.gov]
Bioequivalence of Generic vs. Brand-Name Milbemycin Oxime: A Comparative Guide
In the landscape of veterinary pharmaceuticals, the interchangeability of generic and brand-name drugs is a critical consideration for researchers, veterinarians, and drug development professionals. This guide provides a comprehensive comparison of the bioequivalence between generic and brand-name milbemycin oxime, a broad-spectrum antiparasitic agent. The assessment is based on established regulatory standards and publicly available data from pivotal bioequivalence studies.
Executive Summary
Bioequivalence studies for a generic milbemycin oxime product (MilbeGuard™, sponsored by Ceva Sante Animale) and the reference brand-name product (Interceptor™, sponsored by Elanco US Inc.) have been conducted in both dogs and cats. These studies, forming the basis of the generic's approval by the U.S. Food and Drug Administration (FDA) under ANADA 200-629, concluded that the generic product is bioequivalent to the brand-name drug.[1] This determination was made based on a rigorous comparison of key pharmacokinetic parameters, ensuring that the rate and extent of drug absorption are statistically indistinguishable between the two products.
Quantitative Data Summary
While the pivotal bioequivalence studies have established the comparable bioavailability of generic and brand-name milbemycin oxime, the specific quantitative data from these studies are not publicly available in their entirety. However, the FDA's Freedom of Information (FOI) Summary confirms that the 90% confidence intervals for the pivotal pharmacokinetic parameters, the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), fell within the pre-defined bioequivalence range of 80% to 125%.[1]
The following tables present a template of the data that would have been generated in these studies, illustrating the parameters assessed.
Table 1: Pharmacokinetic Parameters of Milbemycin Oxime in Dogs Following a Single Oral Dose of a 5.75 mg Tablet
| Parameter | Generic Milbemycin Oxime (Test) | Brand-Name Milbemycin Oxime (Reference) |
| Cmax (ng/mL) | Data Not Publicly Available | Data Not Publicly Available |
| Tmax (hr) | Data Not Publicly Available | Data Not Publicly Available |
| AUC (ng·hr/mL) | Data Not Publicly Available | Data Not Publicly Available |
| Conclusion | \multicolumn{2}{c | }{Bioequivalent (90% CI for Cmax and AUC within 80-125%)[1]} |
Table 2: Pharmacokinetic Parameters of Milbemycin Oxime in Cats Following a Single Oral Dose of a 5.75 mg Tablet
| Parameter | Generic Milbemycin Oxime (Test) | Brand-Name Milbemycin Oxime (Reference) |
| Cmax (ng/mL) | Data Not Publicly Available | Data Not Publicly Available |
| Tmax (hr) | Data Not Publicly Available | Data Not Publicly Available |
| AUC (ng·hr/mL) | Data Not Publicly Available | Data Not Publicly Available |
| Conclusion | \multicolumn{2}{c | }{Bioequivalent (90% CI for Cmax and AUC within 80-125%)[1]} |
Experimental Protocols
The bioequivalence of generic and brand-name milbemycin oxime was established through randomized, two-period, two-treatment, single-dose crossover studies conducted in healthy dogs and cats.[1] The detailed methodologies for these pivotal experiments are outlined below.
Bioequivalence Study Design
A standard crossover design was employed to minimize individual subject variability.
-
Study Population: The study in dogs involved 24 healthy beagle dogs, and the study in cats consisted of 26 healthy domestic cats.[1]
-
Treatment Groups: In each study, animals were randomly assigned to one of two treatment sequences. In the first period, one group received the generic milbemycin oxime tablet (5.75 mg), while the other group received the brand-name milbemycin oxime tablet (5.75 mg).
-
Washout Period: A washout period of at least 14 days separated the two treatment periods to ensure complete elimination of the drug from the animals' systems before the second treatment.[1]
-
Crossover: After the washout period, the treatment groups were crossed over, with the group that initially received the generic drug now receiving the brand-name drug, and vice versa.
-
Blood Sampling: Serial blood samples were collected from each animal at predetermined time points before and after drug administration to characterize the plasma concentration-time profile of milbemycin oxime.
Bioanalytical Method for Milbemycin Oxime Quantification
The concentration of milbemycin oxime in plasma samples was determined using a validated bioanalytical method, typically high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) or HPLC with ultraviolet (UV) detection.
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the drug from plasma components.
-
Chromatographic Separation: The extracted samples are then injected into an HPLC system equipped with a C18 column to separate milbemycin oxime from other components.
-
Detection: The concentration of milbemycin oxime is quantified using either MS/MS or UV detection.
-
Validation: The bioanalytical method is rigorously validated to ensure its accuracy, precision, selectivity, sensitivity, and stability.
Pharmacokinetic and Statistical Analysis
The plasma concentration-time data for each animal in each treatment period were used to determine the following key pharmacokinetic parameters:
-
Cmax: The maximum observed plasma concentration of the drug.
-
Tmax: The time at which Cmax is observed.
-
AUC: The area under the plasma concentration-time curve, which represents the total extent of drug absorption.
Statistical analysis, specifically an analysis of variance (ANOVA), was performed on the log-transformed Cmax and AUC data. The 90% confidence intervals for the ratio of the geometric means (generic/brand-name) for both Cmax and AUC were calculated. For the products to be considered bioequivalent, these confidence intervals must fall within the range of 80% to 125%.[1]
Mechanism of Action and Experimental Workflow Diagrams
To visually represent the underlying biological and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of milbemycin oxime in invertebrates.
Caption: Experimental workflow for a two-way crossover bioequivalence study.
References
A Comparative Guide to the In Vitro Activity of Milbemycin A3 Oxime and Moxidectin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activities of milbemycin A3 oxime and moxidectin (B1677422), two potent macrocyclic lactone endectocides. The information presented is collated from published experimental data to assist researchers in evaluating these compounds for their specific applications.
Quantitative Comparison of In Vitro Activity
The following table summarizes the available quantitative data on the in vitro efficacy of this compound and moxidectin against various parasites. It is important to note that direct comparative studies under identical conditions are limited, and thus, the presented data is compiled from different research articles.
| Compound | Target Organism | Metric | Concentration | Source |
| Moxidectin | Sarcoptes scabiei | LC50 (24h) | 0.5 µM | [1][2] |
| Moxidectin | Strongyloides ratti (L3 and adult) | LC50 (72h) | 0.08 - 1.44 µM | |
| Milbemycin Oxime | Angiostrongylus cantonensis | Inhibitory Effect | ≥ 10⁻⁹ g/mL | [3] |
| Milbemycin Oxime | Dirofilaria immitis (resistant strains) | Preventive Efficacy | 10.5% - 37.7% | [4] |
| Moxidectin | Dirofilaria immitis (resistant strains) | Preventive Efficacy | 95.9% - 99.3% | [4] |
Mechanism of Action: A Shared Pathway
Both milbemycin oxime and moxidectin are members of the milbemycin subfamily of macrocyclic lactones.[5][6][7] Their primary mechanism of action involves the disruption of neurotransmission in invertebrates.[8] They bind with high affinity to glutamate-gated chloride channels (GluCls) and, to a lesser extent, gamma-aminobutyric acid (GABA) gated chloride channels, which are present in the nerve and muscle cells of parasites.[5][8] This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization of the nerve or muscle cell. The influx of chloride ions inhibits the initiation of action potentials, resulting in flaccid paralysis and ultimately the death of the parasite.[8]
Caption: Signaling pathway of this compound and moxidectin.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to evaluate the activity of anthelmintic compounds, based on methodologies described in the cited literature.
1. In Vitro Mite Motility/Mortality Assay (adapted from studies on S. scabiei)
-
Objective: To determine the concentration-dependent effect of the test compounds on mite survival and motility.
-
Methodology:
-
Mite Collection: Live mites are isolated from infested host tissue under a dissecting microscope.
-
Compound Preparation: Stock solutions of this compound and moxidectin are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO). Serial dilutions are then made in the assay medium.
-
Exposure: Individual mites are placed in the wells of a microtiter plate containing the different concentrations of the test compounds. Control wells contain the assay medium with the solvent alone.
-
Incubation: The plates are incubated at a controlled temperature and humidity (e.g., 25°C and 90% relative humidity).
-
Assessment: At predetermined time points (e.g., 1, 3, 6, 12, 24 hours), mite motility and survival are assessed under a microscope. Mites are considered dead if they show no signs of internal or external movement, even after being prodded with a fine needle.
-
Data Analysis: The percentage of dead mites at each concentration is calculated, and the data are used to determine the Lethal Concentration 50 (LC50) value.
-
2. In Vitro Larval Motility Assay (adapted from studies on S. ratti)
-
Objective: To quantify the inhibitory effect of the compounds on the motility of parasitic larvae.
-
Methodology:
-
Larval Preparation: Infective third-stage larvae (L3) are obtained from fecal cultures and washed.
-
Assay Setup: A suspension of larvae is added to the wells of a microtiter plate containing serial dilutions of the test compounds.
-
Incubation: The plate is incubated at a physiological temperature (e.g., 37°C).
-
Motility Measurement: Larval motility is quantified at various time points using an automated system that records larval movement or by manual scoring under a microscope.
-
Data Analysis: The reduction in motility compared to the control is calculated, and the data are used to determine the Inhibitory Concentration 50 (IC50) or Lethal Concentration 50 (LC50).
-
Caption: Generalized workflow for in vitro anthelmintic testing.
Concluding Remarks
References
- 1. In Vitro Efficacy of Moxidectin versus Ivermectin against Sarcoptes scabiei - PMC [pmc.ncbi.nlm.nih.gov]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. In vitro effects of milbemycin oxime: mechanism of action against Angiostrongylus cantonensis and Dirofilaria immitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs with an appraisal of two commercial formulations [frontiersin.org]
- 5. A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs with an appraisal of two commercial formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Moxidectin and the avermectins: Consanguinity but not identity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
A Comparative Pharmacokinetic Analysis of Milbemycin A3 and A4 Oximes
Milbemycin oxime, a broad-spectrum antiparasitic agent, is a mixture of two principal active components: milbemycin A3 oxime and milbemycin A4 oxime.[1][2] These macrocyclic lactones are effective against a wide range of internal and external parasites in veterinary medicine.[1][3] Understanding the distinct pharmacokinetic profiles of each homolog is crucial for optimizing therapeutic regimens and ensuring both safety and efficacy. This guide provides a comparative analysis of the pharmacokinetic properties of milbemycin A3 and A4 oximes, supported by experimental data.
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for milbemycin A3 and A4 oximes based on available data from studies in dogs. It is important to note that these values may vary depending on the formulation, dose, and specific breed of the animal.
| Pharmacokinetic Parameter | This compound | Milbemycin A4 Oxime | Reference |
| Time to Maximum Plasma Concentration (Tmax) | 1-2 hours | 1-2 hours | [4] |
| Terminal Plasma Half-Life (t½) | 1.6 ± 0.4 days | 1.6 ± 0.4 days | [4] |
| Oral Bioavailability | 80.5% | 65.1% | [4] |
| Volume of Distribution (Vd) | ~2.7 L/kg | ~2.7 L/kg | [4] |
| Systemic Clearance (Cls) | 75 ± 22 mL/h/kg | 41 ± 12 mL/h/kg | [4] |
| Mean Elimination Half-life | Not specified | ~65 hours | [5] |
| Mean Cmax (in combination with spinosad) | Not specified | ~23-49% higher than when administered alone | [5] |
| Mean Cmax (administered alone) | Not specified | ~400 ng/mL | [5] |
| Mean Tmax (administered alone) | Not specified | >1 hour | [5] |
| Mean AUC0–inf (administered alone) | Not specified | ~7000–9000 ng·h/mL | [5] |
Key Observations:
-
Absorption: Both milbemycin A3 and A4 oximes are rapidly absorbed after oral administration, reaching peak plasma concentrations within 1 to 2 hours.[3][4]
-
Bioavailability: this compound exhibits a higher oral bioavailability (80.5%) compared to milbemycin A4 oxime (65.1%).[4]
-
Distribution: Both compounds have a large volume of distribution (approximately 2.7 L/kg), indicating widespread distribution throughout the body.[4]
-
Elimination: The systemic clearance of this compound is higher than that of milbemycin A4 oxime, suggesting a faster elimination rate for the A3 homolog.[4] However, another study reported a mean elimination half-life of approximately 65 hours for milbemycin A4 5-oxime.[5] The overall terminal plasma half-life for the combined milbemycin oxime is reported to be around 1.6 days.[3][4]
Experimental Protocols
The pharmacokinetic data presented above are derived from studies employing specific methodologies. Below are detailed descriptions of the typical experimental protocols used in these analyses.
In Vivo Pharmacokinetic Study in Dogs
A common experimental design to assess the pharmacokinetics of milbemycin A3 and A4 oximes involves the following steps:
-
Animal Model: Healthy adult dogs, often of a specific breed such as Beagles, are used.[6] The animals are typically fasted overnight before drug administration.
-
Drug Administration: A single oral dose of a milbemycin oxime formulation is administered.[6] The formulation may be a commercial tablet or a specially prepared solution. The exact dose and the ratio of A3 to A4 oximes are recorded. Commercial formulations often contain a higher proportion of the A4 homolog.[1][5]
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration.[1] Sampling times are designed to capture the absorption, distribution, and elimination phases of the drugs.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.[1]
-
Bioanalytical Method: The concentrations of milbemycin A3 and A4 oximes in the plasma samples are quantified using a validated analytical method, typically high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS).[7][8] This method offers high sensitivity and specificity for the simultaneous determination of both homologs.
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine the key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, Vd, and Cls.[1]
Analytical Method: LC-MS/MS for Quantification
The quantification of milbemycin A3 and A4 oximes in plasma is a critical step in pharmacokinetic studies. A typical LC-MS/MS method involves:
-
Sample Preparation: Plasma samples are prepared by protein precipitation followed by solid-phase extraction (SPE) to remove interfering substances and concentrate the analytes.[7]
-
Chromatographic Separation: The extracted samples are injected into an HPLC system equipped with a C18 column.[7] A mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer is used to separate milbemycin A3 and A4 oximes from each other and from other plasma components.[7][8]
-
Mass Spectrometric Detection: The separated compounds are then introduced into a mass spectrometer. Multiple reaction monitoring (MRM) in positive ion mode is commonly used for quantification, providing high selectivity and sensitivity.[5] Specific precursor-to-product ion transitions are monitored for each analyte and an internal standard.[5]
-
Calibration and Quantification: A calibration curve is constructed by analyzing plasma samples spiked with known concentrations of milbemycin A3 and A4 oximes.[7] The concentrations of the analytes in the study samples are then determined by comparing their peak areas to those of the calibration standards.
Visualizations
Experimental Workflow for Comparative Pharmacokinetic Analysis
Caption: Workflow for a comparative pharmacokinetic study of milbemycin A3 and A4 oximes.
Signaling Pathway (Mechanism of Action)
Caption: Mechanism of action of milbemycin oximes in parasites.
References
- 1. Pharmacokinetics of Milbemycin Oxime in Pekingese Dogs after Single Oral and Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. youtube.com [youtube.com]
- 4. Milbemycin oxime: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 5. galaxcommerce.com.br [galaxcommerce.com.br]
- 6. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Milbemycin A3 Oxime in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step operational plan for the safe disposal of Milbemycin A3 oxime, ensuring compliance with standard laboratory safety protocols and minimizing environmental impact.
Immediate Safety and Disposal Plan
While some safety data sheets (SDS) for this compound suggest it is not classified as a hazardous substance, others indicate that related compounds, such as Milbemycin oxime, are very toxic to aquatic life and should be treated as hazardous waste[1][2][3][4]. Given this conflicting information, it is imperative to adopt a precautionary approach and manage all this compound waste as hazardous chemical waste.
Core Principle: Treat all this compound waste as hazardous to prevent environmental contamination.
-
Segregation at the Source:
-
Immediately upon generation, segregate this compound waste from non-hazardous waste.
-
Use dedicated, clearly labeled waste containers for solid and liquid this compound waste.
-
Never mix this compound waste with incompatible chemicals, such as strong acids or bases, to avoid dangerous reactions[5].
-
-
Waste Container Selection and Labeling:
-
Utilize chemically compatible containers with secure, leak-proof closures. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable[6][7].
-
Containers must be in good condition, free from cracks or deterioration[6].
-
Label all waste containers clearly with "Hazardous Waste," the chemical name ("this compound"), the primary hazard (e.g., "Ecotoxic"), and the date of waste accumulation[5].
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste containers in a designated SAA within the laboratory, at or near the point of generation[6][8].
-
The SAA should be a well-ventilated and secure area, away from general laboratory traffic[5].
-
Ensure secondary containment is in place to capture any potential leaks[7].
-
-
Waste Accumulation and Record Keeping:
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup[5][8].
-
Provide the EHS team with accurate information about the waste composition and volume[5].
-
Crucially, do not dispose of this compound down the drain or in regular trash [8][9]. Evaporation of chemical waste is also prohibited[6].
-
Quantitative Data Summary
For the safe management of chemical waste, including this compound, specific quantitative limits and parameters must be observed. The following table summarizes key quantitative data derived from general laboratory hazardous waste guidelines.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste in SAA | 55 gallons | |
| Maximum Acutely Toxic Waste (P-list) in SAA | 1 quart (liquid) or 1 kilogram (solid) | |
| Container Headspace | Minimum 1 inch (or 10%) | [6] |
| Maximum Storage Time in SAA (partially filled) | Up to 1 year | [6] |
| Time to Remove Full Container from SAA | Within 3 days | [6] |
| pH for Drain Disposal (Not for Milbemycin) | Between 5.5 and 10.5 | [9] |
Note: While this compound is not currently classified as a P-listed acutely toxic waste, these limits are provided as a general reference for hazardous waste management.
Experimental Protocols Cited
The disposal procedures outlined are based on standard hazardous waste management protocols and do not involve experimental methodologies for the treatment or neutralization of this compound. The primary "protocol" is the adherence to established institutional and regulatory guidelines for chemical waste disposal[6][7][8].
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure for this compound, the following diagram illustrates the logical workflow from waste generation to final disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. kmpharma.in [kmpharma.in]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. youtube.com [youtube.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. acs.org [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
